molecular formula C15H18N4O4 B2855245 Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate CAS No. 2380193-35-9

Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate

Cat. No. B2855245
CAS RN: 2380193-35-9
M. Wt: 318.333
InChI Key: UNWCSNXTZOPYAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a tert-butyl group, a carbonyl group, an azetidine ring, and a [1,2,4]triazolo[1,5-a]pyridine moiety . The [1,2,4]triazolo[1,5-a]pyridine is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,4]triazolo[1,5-a]pyrazines, are typically synthesized through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyridine moiety is a fused ring system containing two nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some [1,2,4]triazolo[1,5-a]pyridine derivatives have shown antimicrobial activity .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential applications, such as its use in medicinal chemistry, given the biological activity observed in similar [1,2,4]triazolo[1,5-a]pyridine derivatives .

properties

IUPAC Name

tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-15(2,3)23-14(22)17-8-10(9-17)12(20)19-13(21)16-11-6-4-5-7-18(11)19/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWCSNXTZOPYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N2C(=O)N=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate

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